molecular formula C15H13N3OS2 B15099071 4-amino-3-methyl-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-methyl-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B15099071
M. Wt: 315.4 g/mol
InChI Key: XKGCUGBFKRJHFY-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a synthetic heterocyclic compound based on the 1,3-thiazole scaffold, a moiety of significant interest in medicinal chemistry and drug development . The molecule integrates several pharmacologically privileged components, including the 2-thioxo-2,3-dihydro-1,3-thiazole core, a carboxamide linker, and a naphthalen-2-yl substituent, which collectively make it a valuable intermediate for the design of novel bioactive molecules. The 1,3-thiazole ring is a versatile heterocycle known for its wide spectrum of biological activities. Molecules containing this structure have been investigated and utilized as treatment drugs for various conditions, demonstrating its importance in pharmaceutical sciences . Specifically, the 2-aminothiazole-5-carboxamide structure is recognized as a core component in certain anticancer agents . The naphthalene group, a bulky aromatic system, can enhance binding interactions with biological targets and influence the compound's overall pharmacokinetic properties. This compound is supplied for research use only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4 g/mol

IUPAC Name

4-amino-3-methyl-N-naphthalen-2-yl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H13N3OS2/c1-18-13(16)12(21-15(18)20)14(19)17-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,16H2,1H3,(H,17,19)

InChI Key

XKGCUGBFKRJHFY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=S)C(=O)NC2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogs include substitutions at position 3 (R1) and the N-linked carboxamide group (R2). These modifications significantly influence melting points, solubility, and bioactivity.

Compound Name R1 R2 Melting Point (°C) Yield (%) Key References
Target Compound Methyl Naphthalen-2-yl Not reported Not reported -
4-Amino-3-phenyl-N-(4-sulfamoylphenyl)-... Phenyl 4-Sulfamoylphenyl >300 60
4-Amino-3-ethyl-2-thioxo-... (1a) Ethyl H (unsubstituted) 182–183 87
4-Amino-3-(4-fluorophenyl)-2-thioxo-... (1e) 4-Fluorophenyl H (unsubstituted) 270–272 84
4-Amino-3-methyl-N-(2,6-dichlorophenyl)-... Methyl 2,6-Dichlorophenyl Not reported Not reported
4-Methyl-N-(naphthalen-2-yl)-... (JTS) Methyl Naphthalen-2-yl Not reported Not reported
  • Position 3 (R1): Methyl (Target): Enhances steric accessibility compared to bulkier groups like phenyl or fluorophenyl .
  • N-Substituent (R2): Naphthalen-2-yl (Target, JTS): Imparts significant hydrophobicity, likely improving blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-3-methyl-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including amide bond formation and cyclization. Key steps include:

  • Coupling reactions : Use coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation between the thiazole core and naphthyl amine .
  • Cyclization : Controlled temperature (e.g., reflux in acetonitrile) and pH adjustments to stabilize intermediates .
  • Optimization : Monitor via TLC and adjust solvent polarity (e.g., DMF for cyclization) to improve yields .
    • Characterization : Confirm purity using HPLC and structural integrity via 1H^1 \text{H}-NMR (e.g., thioxo proton at δ 13.5–14.0 ppm) and HRMS .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify functional groups (e.g., NH2_2 at δ 5.5–6.0 ppm; thioxo C=S at ~170 ppm) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 367.08) and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95%) .

Q. How is preliminary bioactivity screening conducted for this compound?

  • Anticancer assays : Test against NCI-60 cell lines (e.g., melanoma, breast cancer) using MTT assays, with IC50_{50} values compared to structural analogs .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Data interpretation : Compare dose-response curves and selectivity indices (e.g., melanoma vs. normal fibroblasts) .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., variable IC50_{50} values across studies) be resolved?

  • Root-cause analysis :

  • Purity checks : Re-analyze compound batches via HPLC to rule out impurities .
  • Assay conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times .
  • Structural analogs : Compare with derivatives (e.g., thiadiazole vs. oxadiazole cores) to isolate pharmacophore contributions .
    • Statistical validation : Use ANOVA to assess inter-lab variability and confirm reproducibility .

Q. What computational strategies aid in designing derivatives with improved solubility and bioavailability?

  • In-silico modeling :

  • DFT calculations : Optimize geometry and predict logP (e.g., lowering logP via polar substituents) .
  • Molecular docking : Identify key interactions (e.g., hydrogen bonding with kinase ATP pockets) .
    • Derivatization : Introduce hydrophilic groups (e.g., -SO3_3H, -OH) at the naphthyl or thiazole positions .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

  • Kinetic studies : Monitor intermediates via in-situ IR (e.g., C=O stretching at 1680 cm1^{-1}) .
  • Isotopic labeling : Use 15N^{15} \text{N}-labeled amines to trace cyclization pathways .
  • Theoretical modeling : Apply quantum chemical calculations (e.g., Gaussian) to map transition states .

Q. What methodologies enable comparative analysis with structural analogs?

  • SAR studies :

  • Core modifications : Replace thiazole with oxazole or triazole and test bioactivity .
  • Substituent effects : Vary naphthyl substituents (e.g., -NO2_2, -OCH3_3) and measure binding affinity .
    • Crystallography : Compare X-ray structures to correlate conformation with activity .

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